5-Nitro-2-thiophenecarboxylic acid [1-[(3,5-dichloro-2-pyridinyl)amino]-1-oxopropan-2-yl] ester
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Overview
Description
5-nitro-2-thiophenecarboxylic acid [1-[(3,5-dichloro-2-pyridinyl)amino]-1-oxopropan-2-yl] ester is a C-nitro compound and a member of thiophenes.
Scientific Research Applications
Intermolecular Forces and Packing Structure
- Intermolecular Forces: Research has shown that derivatization of thiophene, such as in 5-Nitro-2-thiophenecarboxylic acid derivatives, plays a crucial role in determining their solid-state structures. This is attributed to the intermolecular forces and the functional group effects, especially the π−π interactions between aromatic rings (Bettencourt‐Dias et al., 2005).
Synthesis and Biological Activity
- Alkylamino Acid Esters Synthesis: A study on the synthesis of new alkylamino acid esters involving a step with a thiophene derivative highlights the potential for novel compound creation, showcasing the versatility of thiophene-based compounds in synthesis (Dadapeer et al., 2010).
Antioxidant Activity
- Antioxidant Potential: Derivatives of 5-Nitro-2-thiophenecarboxylic acid have been explored for their antioxidant properties. For instance, certain compounds have shown higher antioxidant activity than ascorbic acid, suggesting potential therapeutic applications (Tumosienė et al., 2019).
Novel Synthetic Methods
Synthesis of Nitrocyclopropanes
The synthesis of 2-nitrocyclopropanes from unsaturated carbonyl compounds, involving steps that may include thiophene derivatives, offers insights into new methods of producing biologically active compounds (Ghosh et al., 2023).
N-Hydroxy β-Amino Acid Esters Synthesis
The direct synthesis of N-Hydroxy β-Amino Acid Esters from carboxylic esters and nitrones demonstrates another innovative application, showcasing the reactivity of thiophene derivatives (Kobayashi et al., 2000).
Ring-Opening Reactions and Synthesis
Thiophene Ring-Opening Reactions
Studies on thiophene ring-opening reactions provide a basis for synthesizing complex heterocyclic structures, highlighting the reactivity of thiophene derivatives in forming diverse molecular architectures (Androsov & Neckers, 2007).
Synthesis of Heterocycles
The reaction of amino-substituted heterocycles, including thiophene derivatives, with carbonyl compounds and nitrous acid for the synthesis of various complex molecules demonstrates the scope of thiophene derivatives in synthetic chemistry (Zinchenko et al., 2009).
Antiprotozoal Activity
- Antiprotozoal Properties: Certain derivatives of thiophene, like nitropyridine thioaryl ethers, have been investigated for their antiprotozoal activity. This research opens up possibilities for therapeutic applications of thiophene derivatives (Fetisov et al., 2021).
Properties
Molecular Formula |
C13H9Cl2N3O5S |
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Molecular Weight |
390.2 g/mol |
IUPAC Name |
[1-[(3,5-dichloropyridin-2-yl)amino]-1-oxopropan-2-yl] 5-nitrothiophene-2-carboxylate |
InChI |
InChI=1S/C13H9Cl2N3O5S/c1-6(12(19)17-11-8(15)4-7(14)5-16-11)23-13(20)9-2-3-10(24-9)18(21)22/h2-6H,1H3,(H,16,17,19) |
InChI Key |
DIBFLKMIZGLNLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=N1)Cl)Cl)OC(=O)C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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